Roflumilast

Content Navigation

Research PDE4 inhibition without off-target confounds. Roflumilast’s >10,000-fold selectivity for PDE4 over PDE1-3 ensures data integrity in inflammatory models. Unlike Cilomilast, it balances PDE4 subtype inhibition, reducing emesis risk in vivo.

- Sub-nanomolar PDE4 potency for low-dose efficacy.

- Clinically validated benchmark for novel PDE4 inhibitor assays.

- Solubility profile enables reliable in vitro dosing.

Ship standard, global delivery for R&D use.

CAS Number

Product Name

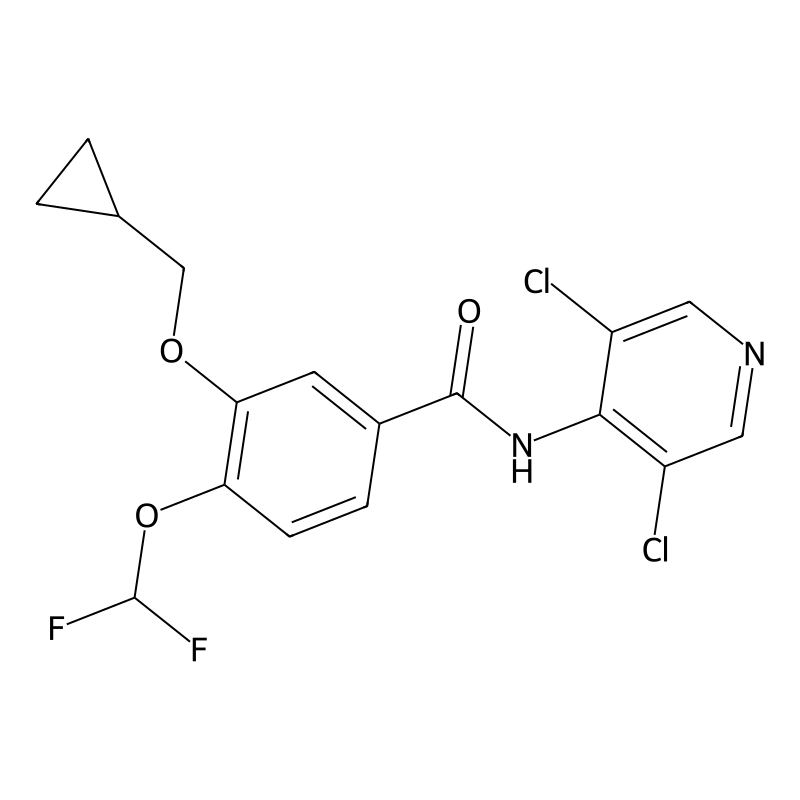

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Roflumilast is a selective, second-generation phosphodiesterase 4 (PDE4) inhibitor used as a tool compound for investigating inflammatory pathways and as a therapeutic agent for chronic obstructive pulmonary disease (COPD). Its mechanism involves competitively inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. This inhibition leads to increased intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and the production of inflammatory mediators, making it a key non-steroidal anti-inflammatory agent for research and development.

Research Fit

References

- [1] Reid, P. T., & Donnelly, I. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic advances in respiratory disease, 5(4), 237–248.

- [2] McIvor, R. A., & Rawling, M. J. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss medical weekly, 142, w13642.

- [5] Sino Biological. (2024, July 9). FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis. Sino Biological.

- [31] Roflumilast. Patsnap Synapse. (2025, March 6).

Substituting Roflumilast with other PDE4 inhibitors, such as the first-generation compound Rolipram or even the second-generation analog Cilomilast, is inadvisable for achieving reproducible results. Significant differences in potency, selectivity for the four PDE4 subtypes (A, B, C, and D), and off-target effects create distinct biological outcomes. For example, Cilomilast's high selectivity for the PDE4D subtype is linked to a higher incidence of gastrointestinal side effects like emesis, which can confound in-vivo studies. Roflumilast was specifically developed to provide a wider therapeutic window by balancing inhibition across subtypes, a critical factor for experimental design and data interpretation that cannot be replicated by simple substitution.

Substitution Risk

References

- [2] McIvor, R. A., & Rawling, M. J. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss medical weekly, 142, w13642.

- [8] Torphy, T. J., & Undem, B. J. (2007). Future options for disease intervention: important advances in phosphodiesterase 4 inhibitors. European Respiratory Review, 16(105), 123-128.

- [21] Huang, Z., & Chen, D. (2006). Evaluation of PDE4 inhibition for COPD. International journal of chronic obstructive pulmonary disease, 1(3), 239–243.

- [32] Shen, L. F., et al. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. International journal of chronic obstructive pulmonary disease, 13, 3341–3351.

Superior In Vitro Potency Against PDE4 Compared to Rolipram and Cilomilast

In direct biochemical assays, Roflumilast demonstrates significantly higher potency for PDE4 inhibition compared to both first- and second-generation alternatives. Its IC50 value of 0.8 nM is approximately 150-fold lower than that of Cilomilast (120 nM) and represents a substantial increase in inhibitory power over the benchmark compound Rolipram. This high potency allows for the use of lower concentrations in vitro to achieve effective PDE4 inhibition, minimizing potential off-target effects.

| Evidence Dimension | PDE4 Inhibition (IC50) |

| Target Compound Data | 0.8 nM |

| Comparator Or Baseline | Cilomilast: 120 nM |

| Quantified Difference | 150-fold more potent than Cilomilast |

| Conditions | Biochemical assay using isolated phosphodiesterase 4 enzyme. |

Higher potency allows for more targeted experiments at lower concentrations, reducing the risk of off-target effects and improving the reliability of in vitro results.

High Selectivity Over Other Phosphodiesterase Families

Roflumilast exhibits high selectivity for PDE4 over other major PDE families. In enzymatic assays, the IC50 values for PDE1, PDE2, and PDE3 were all greater than 10,000 nM, while the IC50 for PDE5 was 8,000 nM. This represents a selectivity ratio of at least 10,000-fold for PDE4 over PDEs 1, 2, and 3. In contrast, less selective inhibitors risk confounding experimental results by modulating other cyclic nucleotide pathways, which can lead to cardiovascular or other unintended cellular effects.

| Evidence Dimension | Inhibition of other PDE families (IC50) |

| Target Compound Data | PDE4: 0.8 nM |

| Comparator Or Baseline | PDE1, PDE2, PDE3: >10,000 nM; PDE5: 8,000 nM |

| Quantified Difference | >10,000-fold selectivity for PDE4 vs. PDE1, 2, 3 |

| Conditions | In vitro enzymatic assays with isolated human or bovine phosphodiesterases. |

High selectivity ensures that observed effects are due to PDE4 inhibition, providing cleaner data and preventing misinterpretation from off-target activities on other signaling pathways.

Superior In Vivo Anti-Inflammatory Potency in Airway Models

In a rat model of LPS-induced inflammation, orally administered Roflumilast was significantly more potent at inhibiting circulating TNFα than key comparators. Roflumilast achieved an ED50 of 0.3 µmol/kg. This was 25-fold more potent than the first-generation inhibitor Rolipram (ED50 = 32.5 µmol/kg) and 310-fold more potent than the alternative second-generation inhibitor Cilomilast (ED50 = 52.2 µmol/kg, with data from a different endpoint in the same study). This demonstrates a superior translation of in vitro potency to in vivo anti-inflammatory effect, a critical factor for animal studies.

| Evidence Dimension | Inhibition of LPS-induced TNFα in rats (Oral ED50) |

| Target Compound Data | 0.3 µmol/kg |

| Comparator Or Baseline | Rolipram: 32.5 µmol/kg; Cilomilast: 52.2 µmol/kg (for suppressing early airway reactions) |

| Quantified Difference | Approx. 108-fold more potent than Rolipram; Over 170-fold more potent than Cilomilast |

| Conditions | Oral administration in a rat model of lipopolysaccharide (LPS)-induced inflammation. |

Demonstrates superior efficacy at lower doses in a relevant animal model, enabling more effective in vivo experiments with a potentially wider therapeutic window and reduced compound requirement.

Handling and Solubility Profile for In Vitro Assays

Roflumilast is soluble in common organic solvents used for preparing stock solutions, including DMSO (approx. 20 mg/mL), DMF (approx. 30 mg/mL), and ethanol (approx. 10 mg/mL). While it has low aqueous solubility, a working solution can be prepared by first dissolving in DMF and then diluting with an aqueous buffer, achieving a solubility of approximately 0.25 mg/mL in a 1:3 DMF:PBS (pH 7.2) solution. This established two-step dissolution process provides a reliable method for preparing aqueous solutions for cell-based assays, a crucial handling characteristic for laboratory use.

| Evidence Dimension | Solubility in common lab solvents |

| Target Compound Data | DMSO: ~20 mg/mL; DMF: ~30 mg/mL |

| Comparator Or Baseline | Aqueous Buffer (PBS): Low, but can be prepared to ~0.25 mg/mL via DMF dilution |

| Quantified Difference | N/A |

| Conditions | Standard laboratory conditions. |

Provides clear, practical guidance for solubilizing the compound for reproducible in vitro experiments, a key procurement consideration for lab personnel.

High-Specificity Probing of cAMP-Mediated Anti-inflammatory Pathways

For studies requiring precise modulation of PDE4 without affecting other cyclic nucleotide pathways, Roflumilast is the indicated tool. Its >10,000-fold selectivity for PDE4 over PDE families 1, 2, and 3 ensures that observed downstream effects on cytokine production or immune cell function can be confidently attributed to the PDE4-cAMP axis.

In Vivo Models of COPD and Asthma Requiring Maximal Anti-Inflammatory Effect

In animal models of respiratory inflammation, the high in vivo potency of Roflumilast allows for achieving significant anti-inflammatory effects at lower doses compared to Rolipram or Cilomilast. This is critical for minimizing potential side effects that could confound study results and for maximizing the therapeutic window, making it the right choice for efficacy and tolerability studies.

Benchmarking Novel PDE4 Inhibitors

As a well-characterized, clinically approved compound with extensive data on potency, selectivity, and in vivo activity, Roflumilast serves as an essential benchmark standard. Researchers developing novel PDE4 inhibitors can use Roflumilast to validate their assays and provide a direct, quantitative comparison of their compound's performance against a proven agent.

Cell-Based Assays Investigating Inflammatory Mediator Release

Due to its sub-nanomolar potency against PDE4, Roflumilast is highly effective in cell-based assays for inhibiting the release of inflammatory mediators like TNF-α and leukotrienes from neutrophils, T-cells, and other immune cells. Its established solubility profile in common lab solvents facilitates reliable and reproducible dosing in these experimental systems.

Application Fit

References

- [1] Reid, P. T., & Donnelly, I. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic advances in respiratory disease, 5(4), 237–248.

- [2] McIvor, R. A., & Rawling, M. J. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss medical weekly, 142, w13642.

- [11] Jeong, H. J., et al. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. Molecules, 30(3), 692.

- [12] Bundschuh, D. S., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 280-290.

- [22] Antoniu, S. A. (2011). New therapeutic options in the management of COPD – focus on roflumilast. International journal of chronic obstructive pulmonary disease, 6, 423–432.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Daxas is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment. ,

Libertek is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.

Daliresp is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.

Chronic obstructive pulmonary disease

Livertox Summary

Drug Classes

Pulmonary Disease Agents

Pharmacology

Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.

ATC Code

R03DX08

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DX - Other systemic drugs for obstructive airway diseases

R03DX07 - Roflumilast

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Roflumilast is excreted 70% in the urine as roflumilast N-oxide.

Following a single oral dose of 500 mcg, the volume of distribution of roflumilast is approximately 2.9 L/kg.

Plasma clearance of roflumilast following short-term intravenous infusion is approximately 9.6 L/h.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

ROFLUMILAST

TABLET;ORAL

ASTRAZENECA

01/23/2018

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Taegtmeyer AB, Leuppi JD, Kullak-Ublick GA. Roflumilast--a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Med Wkly. 2012 Jul 25;142:w13628. doi: 10.4414/smw.2012.13628. Review. PubMed PMID: 22833385.

3: Reid DJ, Pham NT. Roflumilast: a novel treatment for chronic obstructive pulmonary disease. Ann Pharmacother. 2012 Apr;46(4):521-9. doi: 10.1345/aph.1Q646. Epub 2012 Mar 20. Review. PubMed PMID: 22433610.

4: Pinner NA, Hamilton LA, Hughes A. Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease. Clin Ther. 2012 Jan;34(1):56-66. doi: 10.1016/j.clinthera.2011.12.008. Review. PubMed PMID: 22284994.

5: Lahu G, Nassr N, Hünnemeyer A. Pharmacokinetic evaluation of roflumilast. Expert Opin Drug Metab Toxicol. 2011 Dec;7(12):1577-91. doi: 10.1517/17425255.2011.632409. Epub 2011 Nov 8. Review. PubMed PMID: 22059647.

6: Izquierdo Alonso JL. [Phosphodiesterase-4 inhibitors: roflumilast]. Rev Clin Esp. 2011 Mar;211 Suppl 2:22-30. doi: 10.1016/S0014-2565(11)70008-X. Review. Spanish. PubMed PMID: 21596170.

7: Antoniu SA. New therapeutic options in the management of COPD - focus on roflumilast. Int J Chron Obstruct Pulmon Dis. 2011;6:147-55. doi: 10.2147/COPD.S7336. Epub 2011 Feb 17. Review. PubMed PMID: 21468165; PubMed Central PMCID: PMC3064419.

8: Roflumilast for severe COPD? Drug Ther Bull. 2011 Apr;49(4):45-8; quiz iii-iv. doi: 10.1136/dtb.2011.02.0025. Review. PubMed PMID: 21467576.

9: Izquierdo Alonso JL. [Clinical profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:25-32. doi: 10.1016/S0300-2896(10)70053-3. Review. Spanish. PubMed PMID: 21316553.

10: Cortijo Gimeno J, Morcillo Sánchez E. [Pharmacological profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:19-24. doi: 10.1016/S0300-2896(10)70052-1. Review. Spanish. PubMed PMID: 21316552.

Explore Compound Types